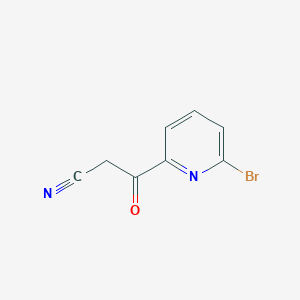








|
REACTION_CXSMILES
|
[H-].[Na+].[C:3](#[N:5])[CH3:4].[Br:6][C:7]1[N:12]=[C:11]([C:13]([O:15]CC)=O)[CH:10]=[CH:9][CH:8]=1>C1COCC1>[Br:6][C:7]1[N:12]=[C:11]([C:13](=[O:15])[CH2:4][C:3]#[N:5])[CH:10]=[CH:9][CH:8]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1.02 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC(=N1)C(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for about 30 min at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Subsequently, the resulting mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux, for about 2 h
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to rt
|
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed in vacuo and to the residue
|
|
Type
|
ADDITION
|
|
Details
|
was added saturated aqueous ammonium chloride (150 mL) and ethyl acetate (600 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×125 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water (2×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (SiO2, ethyl acetate/hexanes 1:3)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=CC(=N1)C(CC#N)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 7.6 mmol | |
| AMOUNT: MASS | 1.71 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |